N-DesmethylZolmitriptan-d3Hydrochloride
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Overview
Description
N-DesmethylZolmitriptan-d3Hydrochloride is a deuterated form of N-DesmethylZolmitriptan, which is a metabolite of Zolmitriptan. Zolmitriptan is a selective serotonin receptor agonist used primarily for the treatment of migraines. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Zolmitriptan .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-DesmethylZolmitriptan-d3Hydrochloride involves the deuteration of N-DesmethylZolmitriptanThe specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N-DesmethylZolmitriptan-d3Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties.
Scientific Research Applications
N-DesmethylZolmitriptan-d3Hydrochloride is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Zolmitriptan and its metabolites.
Biology: Employed in studies of metabolic pathways and enzyme kinetics to understand the biotransformation of Zolmitriptan.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of Zolmitriptan in treating migraines.
Industry: Applied in the development of new formulations and delivery systems for migraine medications
Mechanism of Action
N-DesmethylZolmitriptan-d3Hydrochloride exerts its effects by acting as a selective agonist for serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes. This action leads to the modulation of nociceptive nerve signaling in the central nervous system, resulting in the relief of migraine symptoms. The compound also enhances vasoconstriction through direct 5-HT1B-mediated dilation of cranial blood vessels .
Comparison with Similar Compounds
Similar Compounds
Zolmitriptan: The parent compound, used for the treatment of migraines.
Sumatriptan: Another triptan used for migraine treatment, with different pharmacokinetic properties.
Rizatriptan: A triptan with a faster onset of action compared to Zolmitriptan.
Almotriptan: Known for its high oral bioavailability and efficacy in treating migraines
Uniqueness
N-DesmethylZolmitriptan-d3Hydrochloride is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to altered metabolic pathways and improved stability, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C15H20ClN3O2 |
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Molecular Weight |
309.79 g/mol |
IUPAC Name |
4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C15H19N3O2.ClH/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12;/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19);1H |
InChI Key |
CLBOBSSVQZRPTR-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3.Cl |
Origin of Product |
United States |
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